Valnoctamide-d5
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Overview
Description
Valnoctamide-d5 is a deuterium-labeled derivative of Valnoctamide, which is a structural isomer of Valpromide. Valnoctamide has been used as a sedative-hypnotic since 1964 and is known for its potential in treating benzodiazepine-refractory status epilepticus by acting directly on gamma-aminobutyric acid (GABAA) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valnoctamide-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Valnoctamide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Valnoctamide-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Valnoctamide-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on GABAA receptors and potential in treating epilepsy.
Medicine: Explored for its anxiolytic and anticonvulsant properties.
Industry: Utilized in the synthesis of deuterium-labeled compounds for various research purposes
Mechanism of Action
Valnoctamide-d5 exerts its effects by acting on GABAA receptors, enhancing inhibitory signaling in the brain. This helps stabilize neuronal activity and reduce the likelihood of seizure events. Additionally, this compound affects ion channels, which are proteins that allow ions to enter or exit cells, further contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Valpromide: A prodrug of valproic acid, transformed into valproic acid in vivo.
Valproic Acid: An anticonvulsant and mood stabilizer.
Valnoctic Acid: A homologous acid of Valnoctamide.
Uniqueness
Valnoctamide-d5 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-ZTIZGVCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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